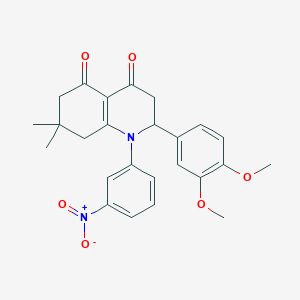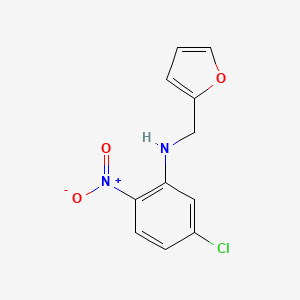![molecular formula C28H39N3O3S B11507679 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507679.png)
2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide is a complex organic compound featuring an adamantane moiety, an imidazolidinone ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Adamantane Derivative: : The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Imidazolidinone Ring Formation: : The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. This step may involve the use of reagents like acetic anhydride or sulfuric acid to facilitate ring closure.
-
Thioamide Introduction: : The thioamide group is typically introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent such as Lawesson’s reagent or phosphorus pentasulfide.
-
Final Coupling Reaction: : The final step involves coupling the imidazolidinone-thioamide intermediate with 4-propoxyphenyl acetic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The aromatic ring in the propoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its distinct functional groups. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
Medicinally, the compound’s structural features suggest potential applications in drug design, particularly as inhibitors of specific enzymes or receptors. Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical properties or coatings with enhanced durability.
Mechanism of Action
The mechanism of action of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance binding affinity and stability, while the imidazolidinone and thioamide groups could interact with active sites or modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-N-(4-benzoylphenyl)acetamide
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
- N-(1-Adamantan-1-yl)-2-(1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide stands out due to its combination of an adamantane moiety, an imidazolidinone ring, and a propoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H39N3O3S |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-[3-[2-(1-adamantyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H39N3O3S/c1-3-11-34-23-7-5-22(6-8-23)29-25(32)15-24-26(33)30(4-2)27(35)31(24)10-9-28-16-19-12-20(17-28)14-21(13-19)18-28/h5-8,19-21,24H,3-4,9-18H2,1-2H3,(H,29,32) |
InChI Key |
SGSNCNWEIRHRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC34CC5CC(C3)CC(C5)C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11507599.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507602.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate](/img/structure/B11507607.png)
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
![1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B11507627.png)

![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11507646.png)

![2-(4-{[(3-Ethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11507652.png)
![1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507662.png)
![2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol](/img/structure/B11507664.png)
![1-(Adamantan-2-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11507683.png)
